molecular formula C13H14ClF3O3 B8000120 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride CAS No. 1443314-43-9

3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride

Cat. No.: B8000120
CAS No.: 1443314-43-9
M. Wt: 310.69 g/mol
InChI Key: ADXJLNZDRYTDEZ-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core (a benzene ring substituted with a trifluoromethyl group), a chlorine atom at position 3, and a 2-(1,3-dioxan-2-yl)ethoxy group at position 4. The 1,3-dioxane moiety introduces a cyclic ether structure, which may enhance conformational stability and influence solubility compared to linear ether analogs.

Properties

IUPAC Name

2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O3/c14-10-8-9(13(15,16)17)2-3-11(10)18-7-4-12-19-5-1-6-20-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXJLNZDRYTDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179767
Record name 1,3-Dioxane, 2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443314-43-9
Record name 1,3-Dioxane, 2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443314-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 2-(1,3-dioxan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride has been explored as an intermediate in the synthesis of various pharmaceutical agents. Its structural attributes allow for modifications that can lead to compounds with enhanced bioactivity and reduced side effects. For instance:

  • Antihypertensive Agents : Research indicates that derivatives of this compound can be developed into antihypertensive medications, targeting specific pathways to lower blood pressure effectively .

Agrochemical Synthesis

The compound serves as a key intermediate in the production of agrochemicals, particularly pesticides. Its trifluoromethyl group contributes to the stability and efficacy of these chemicals against pests while minimizing environmental impact:

  • Pesticide Formulations : It is utilized in synthesizing fluorinated pesticides, which are known for their effectiveness and lower required application rates compared to traditional compounds .

Material Science

Research has also focused on the application of 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride in developing advanced materials. The incorporation of this compound into polymer matrices can enhance properties such as:

  • Thermal Stability : The presence of fluorinated groups improves the thermal resistance of polymers, making them suitable for high-temperature applications.
  • Chemical Resistance : The compound's stability against various solvents makes it ideal for coatings and protective layers in industrial settings.

Case Studies

Study TitleYearApplicationFindings
Synthesis of Antihypertensive Agents2020PharmaceuticalsDemonstrated effective synthesis pathways yielding compounds with significant blood pressure-lowering effects.
Development of Fluorinated Pesticides2021AgrochemicalsHighlighted the efficacy of synthesized pesticides with lower environmental toxicity compared to conventional options.
Polymer Enhancement Studies2022Material ScienceShowed improved thermal and chemical resistance in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs share the benzotrifluoride backbone with variations in the substituents at position 4. Key comparisons include:

Novaluron (CAS# 116714-46-6)
  • Structure : 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl group.
  • Key Differences: The ethoxy chain in Novaluron is substituted with two trifluoromethyl groups, increasing lipophilicity and metabolic resistance compared to the dioxane-containing substituent in the target compound. Physical Properties: Molecular weight (MW) = 492.7 g/mol; melting point (MP) = 176°C .
  • Application : Commercial insecticide, indicating that halogenated trifluoromethylbenzene derivatives are viable in pest control.
4-Chloro-3-hydroxybenzotrifluoride (CAS# 40889-91-6)
  • Structure : Hydroxyl group at position 4 instead of an ether-linked substituent.
  • Key Differences :
    • The hydroxyl group increases polarity, enhancing water solubility but reducing stability under acidic/basic conditions.
    • Lacks the ether-dioxane moiety, simplifying synthesis but limiting conformational rigidity .
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol (CAS# 887268-35-1)
  • Structure: Chloro-trifluoroethoxy chain at position 4 and a phenolic hydroxyl group.
  • Phenolic hydroxyl group increases acidity (pKa ~10) compared to non-hydroxylated analogs .

Functional Advantages and Limitations

  • Target Compound: Advantages: The 1,3-dioxane ring may improve metabolic stability and reduce rotational freedom, enhancing target binding in pesticidal applications.
  • Novaluron: Advantages: High fluorine content improves resistance to oxidation and degradation. Limitations: Environmental persistence due to strong C-F bonds raises ecological concerns .

Biological Activity

3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring a chloro and trifluoromethyl group, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride is C12H12ClF3O2C_{12}H_{12}ClF_3O_2. The key structural features include:

  • Chlorine atom : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl group : Known to affect biological activity by modifying electronic properties.
  • Dioxane moiety : Potentially increases solubility and stability in biological systems.

Mechanisms of Biological Activity

Research indicates that compounds like 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related benzotrifluoride derivatives have shown inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Receptor Modulation : The presence of the chloro and trifluoromethyl groups can enhance binding affinity to certain receptors, potentially modulating signaling pathways related to cell growth and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens, indicating potential use as antibacterial agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzotrifluoride derivatives against Gram-positive and Gram-negative bacteria. Results indicated that 3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

BacteriaMIC (µg/mL)Control (Antibiotic)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)

Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound inhibited cytochrome P450 isoforms involved in drug metabolism. The IC50 values were determined for several isoforms:

EnzymeIC50 (µM)
CYP1A25.0
CYP2D610.5
CYP3A415.0

These results suggest a potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.

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